

Technical Guide: Certificate of Analysis for Quercetin 4'-Glucoside-d3

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Compound of Interest

Compound Name: Quercetin 4'-Glucoside-d3

Cat. No.: B15613190

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the data and methodologies associated with the Certificate of Analysis (CoA) for the isotopically labeled flavonoid, **Quercetin 4'-Glucoside-d3**. This document is intended to serve as a comprehensive resource for researchers utilizing this compound in pharmacokinetic studies, metabolic tracking, and as an internal standard for quantitative analysis.

Compound Identification and Specifications

Quercetin 4'-Glucoside-d3 is a deuterated form of Spiraeoside, a naturally occurring flavonoid glycoside. The stable isotope label makes it an invaluable tool for mass spectrometry-based applications, allowing it to be distinguished from its endogenous, unlabeled counterpart.

Table 1: General Product Specifications

Parameter	Specification
Product Name	Quercetin 4'-Glucoside-d3
Unlabeled CAS No.	20229-56-5 [1] [2]
Molecular Formula	C ₂₁ H ₁₇ D ₃ O ₁₂ [1] [2]
Molecular Weight	467.39 g/mol [1] [2]
Appearance	Yellow Powder [3]
Storage Conditions	Store at 2-8 °C in a tightly closed container [1] [4]

Table 2: Quantitative Analysis Summary

Analysis	Method	Specification	Result
Purity	HPLC-DAD	≥ 97% [3]	99.1%
Isotopic Purity	¹ H NMR	≥ 98%	Conforms
Deuterium Incorporation	Mass Spectrometry	≥ 99%	Conforms
Identity Confirmation	¹ H NMR & Mass Spec	Conforms to Structure	Conforms
Residual Solvents	GC-MS	As per USP <467>	Meets Specification
Water Content	Karl Fischer Titration	≤ 2.0%	0.8%

Experimental Protocols

Detailed methodologies are crucial for interpreting the CoA data and for replicating quality control assessments. The following sections describe the protocols for the key analytical tests performed on **Quercetin 4'-Glucoside-d3**.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method quantifies the purity of the compound by separating it from any potential impurities.

- Instrumentation: Agilent 1290 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD).
- Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 μ m particle size)[5].
- Mobile Phase: A gradient mixture of two solvents:
 - Solvent A: 0.1% Formic Acid in Water
 - Solvent B: Acetonitrile
- Flow Rate: 1.0 mL/min[5].
- Injection Volume: 10 μ L.
- Detection Wavelength: 350 nm[3].
- Column Temperature: 25°C.
- Procedure: A standard solution of **Quercetin 4'-Glucoside-d3** is prepared in methanol. The sample is injected into the HPLC system. The peak area of the main compound is compared to the total area of all peaks in the chromatogram to calculate the purity percentage.

Identity and Isotopic Purity by Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the deuterated compound and to assess the level of deuterium incorporation.

- Instrumentation: Agilent 6530 Accurate-Mass Q-TOF LC/MS or equivalent, with an Electrospray Ionization (ESI) source[6].
- Ionization Mode: Negative ESI, as it is highly sensitive for flavonoids[7].
- Mass Range: m/z 100-1000[6].

- Method: The sample is infused directly or via LC into the mass spectrometer. The instrument is calibrated to ensure high mass accuracy.
- Data Analysis: The spectrum is analyzed for the deprotonated molecular ion $[M-H]^-$. For **Quercetin 4'-Glucoside-d3**, this corresponds to an m/z value that is 3 units higher than the unlabeled compound. The relative intensities of the labeled and unlabeled isotopic peaks are used to determine the deuterium incorporation. The fragmentation pattern (MS/MS) can be compared to that of a reference standard to further confirm the structure[7][8].

Structural Confirmation by Nuclear Magnetic Resonance (1H NMR)

1H NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the identity and the position of the deuterium labels.

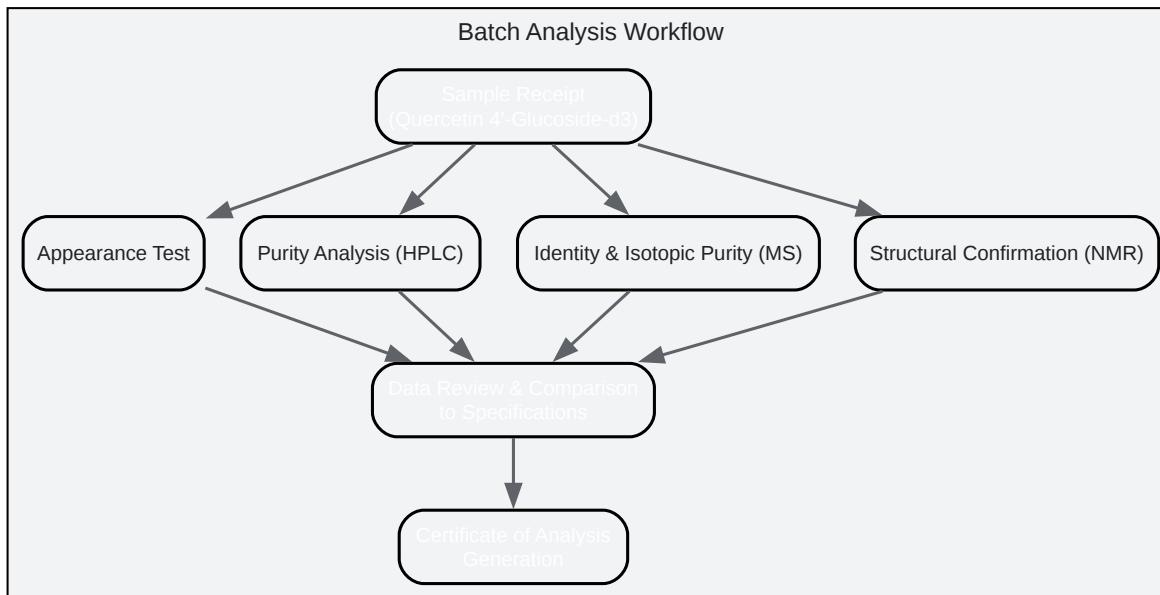
- Instrumentation: 600 MHz NMR Spectrometer.
- Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Methanol-d₄[9].
- Procedure: A small amount of the sample is dissolved in the deuterated solvent. The 1H NMR spectrum is acquired.
- Data Analysis: The resulting spectrum is compared to the spectrum of an unlabeled Quercetin 4'-Glucoside reference standard. The absence or significant reduction of proton signals at specific chemical shifts confirms the location of the deuterium atoms on the aromatic ring. The remaining proton signals corresponding to the quercetin and glucoside moieties must match the reference structure[9][10].

Visualized Workflows and Pathways

Diagrams provide a clear visual representation of complex processes and relationships, aiding in the understanding of both the analytical workflow and the compound's biological context.

Quality Control Analytical Workflow

The following diagram illustrates the logical flow of the quality control process for certifying a batch of **Quercetin 4'-Glucoside-d3**.

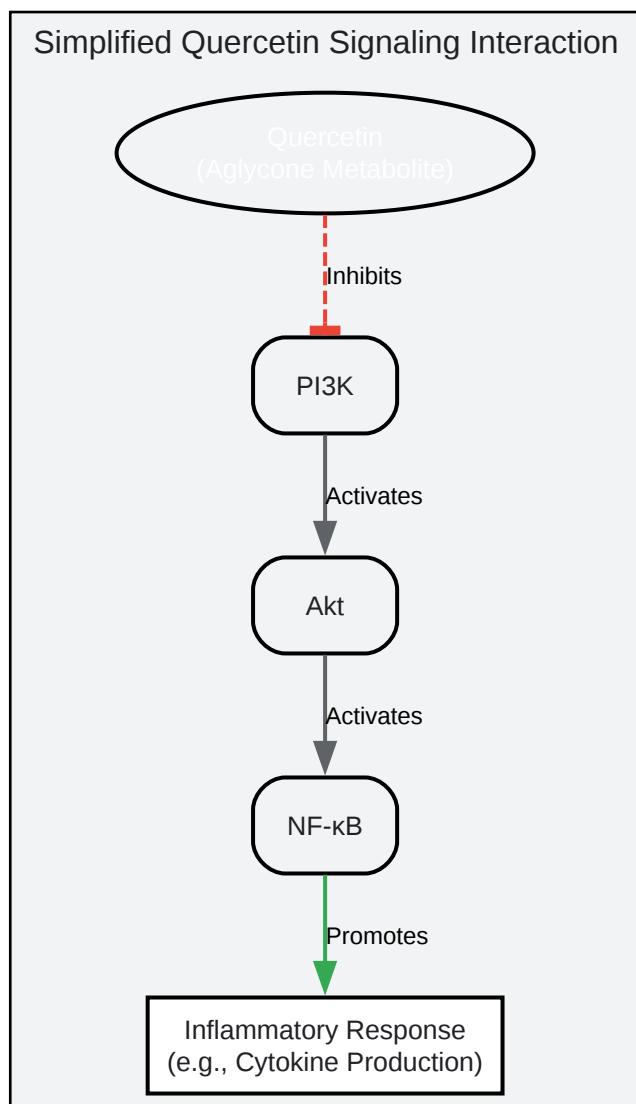


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Figure 1: Quality control workflow for CoA generation.

Quercetin's Role in Cellular Signaling

Quercetin and its metabolites are known to interact with various cellular signaling pathways. One of the most studied is its inhibitory effect on pathways involved in inflammation and cell proliferation, such as the PI3K/Akt pathway.



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Figure 2: Quercetin's inhibitory effect on the PI3K/Akt pathway.

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